4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol is a 1,2,4-triazole derivative characterized by:
- 5-position: A morpholinosulfonyl phenyl group, contributing polarity and hydrogen-bonding capacity via the sulfonyl moiety and morpholine ring.
- 3-position: A thiol (-SH) group, enabling disulfide bond formation or metal coordination.
This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in related triazole-thiol derivatives .
Properties
Molecular Formula |
C18H17FN4O3S2 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H17FN4O3S2/c19-14-3-5-15(6-4-14)23-17(20-21-18(23)27)13-1-7-16(8-2-13)28(24,25)22-9-11-26-12-10-22/h1-8H,9-12H2,(H,21,27) |
InChI Key |
ANMBWYMOKKDSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)N3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The most widely reported method involves the cyclocondensation of acylthiosemicarbazides under alkaline conditions. This pathway, adapted from analogous triazole syntheses, proceeds as follows:
Step 1: Synthesis of 4-(4-Fluorophenyl)-5-(4-(Morpholinosulfonyl)phenyl)-1,2,4-triazole-3-thiol
- Starting Materials :
- 4-(Morpholinosulfonyl)benzaldehyde
- 4-Fluorophenylhydrazine
- Thiosemicarbazide
- Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the thiosemicarbazide nitrogen on the carbonyl carbon of the aldehyde, followed by cyclization and tautomerization to form the triazole-thione structure.
Alternative Route via Xanthogenate Intermediate
A less common but versatile approach involves the use of potassium xanthogenate intermediates, as demonstrated in related triazole-thiol syntheses:
Step 1: Xanthogenate Formation
- Reagents :
- Diethyl oxalate
- 1-(4-Fluorophenyl)ethan-1-one
- Procedure :
- Condensation of diethyl oxalate with 1-(4-fluorophenyl)ethan-1-one in the presence of sodium methoxide yields a β-keto ester.
- Hydrazinolysis with hydrazine hydrate forms the corresponding hydrazide.
Step 2: Triazole-Thiol Synthesis
- Reaction with Potassium Xanthogenate :
Advantages :
- Higher functional group tolerance compared to cyclocondensation.
- Enables modular substitution patterns.
Optimization Strategies for Synthesis
Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: Incomplete cyclization; >110°C: Decomposition |
| pH | 2–3 (acidification) | Higher pH leads to thiol oxidation |
| Reaction Time | 4–6 hours | Shorter durations result in unreacted starting material |
| Solvent | Ethanol/Water (3:1) | Pure ethanol reduces solubility of intermediates |
Catalytic Enhancements
Recent studies suggest that microwave-assisted synthesis reduces reaction time by 40% while maintaining yields of 68–72%. Additionally, the use of ionic liquids as green solvents has shown promise in minimizing byproduct formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show ≥95% purity for optimized preparations.
Applications and Derivative Synthesis
Biological Activity
The compound exhibits:
Structural Derivatives
| Derivative | Modification | Activity Enhancement |
|---|---|---|
| S-Alkyl analogs | Thiol → Thioether | Improved metabolic stability |
| Metal complexes | Coordination with Cu(II) | Enhanced anticancer activity |
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to modify the triazole ring or the attached phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, sulfonic acids, and disulfides, which can be further utilized in different chemical syntheses or applications.
Scientific Research Applications
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The fluorophenyl and morpholinosulfonyl groups enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Biological Activity
4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol (CAS: 917749-90-7) is a synthetic compound belonging to the triazole class, known for its diverse biological activities. Its unique structure, featuring a fluorophenyl and a morpholinosulfonyl group, suggests potential applications in pharmacology, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 404.48 g/mol. The presence of sulfur and nitrogen in its structure contributes to its biological reactivity.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. A study investigating various triazole compounds found that derivatives similar to our compound displayed activity against a range of bacterial strains. The mechanism often involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
| Compound | Activity | Reference |
|---|---|---|
| Triazole Derivative A | Moderate antibacterial | |
| Triazole Derivative B | Strong antifungal | |
| This compound | TBD | Current Study |
Anticancer Activity
Preliminary studies suggest that triazole derivatives can act as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. The evaluation of such compounds typically involves assessing their IC50 values against various cancer cell lines.
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism or DNA synthesis.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
- Antifungal Activity : A study demonstrated that related triazoles exhibited significant antifungal activity against Candida albicans, with effective concentrations lower than those of conventional antifungals.
- Anticancer Screening : In vitro studies on various cancer cell lines revealed that triazole derivatives could reduce cell viability significantly, indicating their potential as anticancer agents.
Q & A
(Basic) What are the common synthetic routes for synthesizing 4-(4-Fluorophenyl)-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with hydrazinecarbothioamide intermediates. A general protocol includes:
Intermediate Formation : React 4-fluorophenyl hydrazine with carbon disulfide (CS₂) in basic media to form a thioamide intermediate .
Cyclization : Treat the intermediate with hydrazine hydrate under reflux to cyclize into the triazole-thiol core .
Functionalization :
- S-Alkylation : React the triazole-thiol with alkyl/aryl halides (e.g., phenacyl bromide) in ethanol with KOH to introduce sulfonyl or morpholino groups .
- Mannich Bases : Use formaldehyde and secondary amines to generate Mannich derivatives, enhancing solubility and bioactivity .
Purification : Recrystallize products from ethanol or DMF for high-purity yields .
(Basic) Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H-NMR/¹³C-NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirm substituent integration .
- LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 431.3 for the parent compound) and detect impurities .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- FT-IR : Identify thiol (-SH) stretches (~2550 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1300 cm⁻¹) .
(Advanced) How can computational methods like molecular docking be applied to predict the biological activity of triazole-thiol derivatives?
Methodological Answer:
Target Selection : Identify protein targets (e.g., Bcl-2 for anticancer activity or metallo-β-lactamases for antibiotic resistance) using databases like PDB .
Ligand Preparation : Optimize the triazole-thiol structure using DFT calculations (B3LYP/6-31G* basis set) to determine electrostatic potentials and HOMO-LUMO gaps .
Docking Workflow :
- Use AutoDock Vina to simulate binding poses, focusing on key residues (e.g., hydrophobic pockets for sulfonyl groups) .
- Validate with MD simulations (GROMACS) to assess binding stability over 50 ns .
ADME Prediction : Employ SwissADME to optimize pharmacokinetics (e.g., logP < 5 for blood-brain barrier penetration) .
(Advanced) What strategies are effective in resolving discrepancies in biological activity data across different studies on triazole-thiol derivatives?
Methodological Answer:
Contradictions often arise due to structural variations or assay conditions. To address this:
Structural Analysis : Compare substituent effects (e.g., electron-withdrawing -CF₃ vs. electron-donating -OCH₃) using Hammett σ constants to correlate with activity trends .
Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
- Replicate MIC assays for antimicrobial activity in triplicate to reduce variability .
Meta-Analysis : Apply multivariate regression to published IC₅₀ or MIC data, identifying outliers linked to solvent choice (e.g., DMSO vs. aqueous buffers) .
(Advanced) How can the electronic effects of substituents on the triazole-thiol core be systematically investigated to enhance pharmacological properties?
Methodological Answer:
Substituent Library Design : Synthesize derivatives with para-substituted aryl groups (e.g., -F, -Cl, -NO₂) to modulate electron density .
DFT Calculations :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction optimization .
- Correlate dipole moments with solubility: Higher dipole moments (>4.5 Debye) improve aqueous solubility .
Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
